Piperonyl isobutyrate

Catalog No.
S601519
CAS No.
5461-08-5
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonyl isobutyrate

CAS Number

5461-08-5

Product Name

Piperonyl isobutyrate

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2-methylpropanoate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-8(2)12(13)14-6-9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3

InChI Key

RQULTIASPCVEFO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

1,3-benzodioxole-5-methanol isobutyrate, piperonyl isobutyrate

Canonical SMILES

CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2

Insect Repellent and Synergist:

  • Insect Repellent: Studies suggest piperonyl isobutyrate possesses some repellent properties against certain insects, including mosquitoes and houseflies. However, its efficacy is generally considered weaker compared to established repellents like DEET [].
  • Synergist: Piperonyl isobutyrate has been investigated for its potential to synergize the effects of other insecticides. It may act by inhibiting the detoxification enzymes of insects, making them more susceptible to insecticides [].

Antibacterial and Antifungal Activity:

  • Limited research suggests piperonyl isobutyrate may exhibit antibacterial and antifungal properties. However, more studies are needed to confirm its efficacy and potential mechanisms of action [, ].

Piperonyl isobutyrate is an organic compound classified under the category of benzodioxoles. Its chemical formula is C12H14O4C_{12}H_{14}O_{4} and it has a molecular weight of approximately 222.24 g/mol. The compound is primarily recognized for its use in various applications, particularly in the fragrance industry and as a potential insect repellent. It is characterized by its pleasant aroma and is often utilized in the formulation of perfumes and other scented products .

  • Insecticide Synergist: Piperonyl isobutyrate acts as a synergist for certain insecticides, particularly pyrethrins. It inhibits the activity of cytochrome P-450 enzymes in insects, which are responsible for detoxifying insecticides. This allows the insecticides to remain active for a longer duration and enhances their effectiveness.
Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base, piperonyl isobutyrate can be hydrolyzed to yield piperonyl alcohol and isobutyric acid.
  • Transesterification: The compound can react with other alcohols to form different esters, which may alter its scent profile or functional properties.
  • Oxidation: Under certain conditions, the compound may be oxidized to form various carbonyl compounds, which could affect its biological activity and fragrance characteristics .

Piperonyl isobutyrate exhibits biological activities that are of interest in both agricultural and cosmetic applications. It has been studied for its potential as an insect repellent, particularly against mosquitoes and other pests. The compound acts by disrupting the normal behavior of insects, thereby reducing their ability to feed or reproduce. Additionally, it may possess mild antimicrobial properties, making it useful in formulations aimed at preventing microbial growth .

The synthesis of piperonyl isobutyrate typically involves the esterification of piperonal (an aromatic aldehyde) with isobutyric acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The general reaction can be represented as follows:

Piperonal+Isobutyric AcidAcid CatalystPiperonyl Isobutyrate+Water\text{Piperonal}+\text{Isobutyric Acid}\xrightarrow{\text{Acid Catalyst}}\text{Piperonyl Isobutyrate}+\text{Water}

This method allows for the production of piperonyl isobutyrate in good yields while maintaining the integrity of its aromatic structure .

Piperonyl isobutyrate finds a variety of applications, including:

  • Fragrance Industry: Used as a fragrance component in perfumes, soaps, and cosmetics due to its pleasant scent.
  • Insect Repellent: Investigated for use in formulations aimed at repelling insects, particularly in outdoor settings.
  • Agricultural Products: Potentially used as a synergist in pesticide formulations to enhance efficacy against pests.
  • Flavoring Agent: May be utilized in food products as a flavoring agent due to its aromatic properties .

Research on piperonyl isobutyrate has explored its interactions with various biological systems. Notably, studies have indicated that it can enhance the effectiveness of certain pesticides when used in combination. This synergistic effect allows for lower dosages of active ingredients while maintaining pest control efficacy. Additionally, interaction studies have examined its potential effects on human skin and respiratory systems, indicating that it may be safe for use in cosmetic formulations at appropriate concentrations .

Piperonyl isobutyrate belongs to a family of compounds that share structural similarities with other benzodioxoles and aromatic esters. Here are some similar compounds:

Compound NameChemical FormulaKey Characteristics
Piperonyl butoxideC19H30O5C_{19}H_{30}O_{5}Acts as a pesticide synergist
Piperonyl acetateC10H10O3C_{10}H_{10}O_{3}Used in fragrances; less complex than piperonyl isobutyrate
Ethyl vanillinC10H12O3C_{10}H_{12}O_{3}A flavoring agent with strong vanilla notes
Benzyl acetateC9H10O2C_{9}H_{10}O_{2}Commonly used as a fragrance and flavoring agent

Uniqueness

Piperonyl isobutyrate stands out due to its specific combination of aromatic characteristics and potential biological activity. While many similar compounds are used primarily for their fragrance or flavoring properties, piperonyl isobutyrate's dual role as both a scent component and an insect repellent sets it apart from others in this category .

Molecular Architecture: 2D/3D Conformations

Piperonyl isobutyrate exhibits a molecular formula of C₁₂H₁₄O₄ with a molecular weight of 222.24 g/mol [1] [2]. The compound features a distinctive two-dimensional structure characterized by the presence of a 1,3-benzodioxol ring system attached to a methylenoxy bridge, which connects to an isobutyrate ester group [2] [3]. The simplified molecular-input line-entry system representation is CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2, clearly delineating the connectivity pattern [1].

The three-dimensional conformation of piperonyl isobutyrate reveals important spatial relationships between its functional groups [9]. The benzodioxole ring system maintains planarity, while the isobutyrate side chain exhibits conformational flexibility around the ester linkage [9]. The methylenedioxy bridge creates a five-membered ring that constrains the aromatic system, influencing the overall molecular geometry [2]. Computational studies have indicated that the compound adopts multiple conformational states in solution, with the most stable configurations featuring optimal steric arrangements between the aromatic and aliphatic portions [9].

Table 1: Basic Molecular Properties of Piperonyl Isobutyrate

PropertyValue
Molecular FormulaC₁₂H₁₄O₄
Molecular Weight (g/mol)222.24
CAS Registry Number5461-08-5
IUPAC Name1,3-Benzodioxol-5-ylmethyl 2-methylpropanoate
InChI KeyRQULTIASPCVEFO-UHFFFAOYSA-N
SMILESCC(C)C(=O)OCC1=CC2=C(C=C1)OCO2
Exact Mass (g/mol)222.089209
Monoisotopic Mass (g/mol)222.089209

Key Physicochemical Parameters

The physicochemical characterization of piperonyl isobutyrate reveals several important parameters that define its behavior under various conditions [3] [4]. The compound exists as a colorless to pale yellow liquid at room temperature, with a density of 1.154 g/mL at 25°C [3] [4]. The boiling point has been determined to be 91-92°C under reduced pressure conditions of 0.005 mmHg, indicating moderate volatility [3] [22].

The refractive index of piperonyl isobutyrate measures 1.511-1.512 at 20°C, consistent with its aromatic character and ester functionality [24]. The flash point exceeds 110°C, classifying the compound as having relatively low fire hazard under normal handling conditions [22] [24]. Vapor pressure measurements indicate extremely low volatility, with estimated values of 0.0008 hPa at 20°C and 0.0015 hPa at 25°C, resulting in an ultra-slow evaporation rate [5].

The octanol-water partition coefficient (LogP) of 2.67 demonstrates moderate lipophilicity, suggesting preferential partitioning into organic phases [3] [5]. This property significantly influences the compound's solubility behavior across different solvent systems [5]. The compound exhibits insolubility in water but demonstrates complete miscibility with ethanol at room temperature [5] [7]. Solubility in organic solvents is generally favorable, with particularly good compatibility with chloroform, though in sparingly soluble quantities, and slight solubility in methanol [3] [5].

Table 2: Physical Properties of Piperonyl Isobutyrate

PropertyValueSource
Boiling Point (°C)91-92 (at 0.005 mmHg)ChemicalBook
Flash Point (°C)>110 (>230°F)Sigma-Aldrich
Density (g/mL at 25°C)1.154ChemicalBook
Refractive Index (n₂₀/D)1.511-1.512Sigma-Aldrich
Physical StateLiquidChemicalBook
ColorColorless to pale yellowScent.vn
LogP (octanol/water)2.67ChemicalBook
Vapor Pressure (hPa at 20°C)0.0008 (estimated)Scent.vn
Vapor Pressure (hPa at 25°C)0.0015 (estimated)Scent.vn
Evaporation RateUltra slowScent.vn

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis of piperonyl isobutyrate has been conducted using multiple analytical techniques, providing detailed structural confirmation and characterization data [6] [8] [10]. Carbon-13 nuclear magnetic resonance spectroscopy performed in deuterated chloroform with 99% purity samples has yielded complete carbon framework assignments [8]. The spectrum reveals characteristic chemical shifts corresponding to the benzodioxole carbons, the methylenedioxy bridge, and the isobutyrate moiety [8].

Proton nuclear magnetic resonance analysis confirms the structural assignments through characteristic coupling patterns and chemical shift values [6]. The aromatic protons of the benzodioxole ring exhibit distinct resonances, while the methylenedioxy protons appear as a characteristic singlet [6]. The isobutyrate portion displays the expected multipicity patterns for the methyl groups and the tertiary carbon proton [6].

Infrared spectroscopy utilizing attenuated total reflectance technique has identified key functional group absorptions [10]. The spectrum exhibits characteristic carbonyl stretching frequencies corresponding to the ester functionality, along with aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes [10]. The methylenedioxy bridge contributes distinctive absorption bands that confirm the presence of this structural feature [10].

Mass spectrometric analysis reveals a molecular ion peak at mass-to-charge ratio 222, consistent with the calculated molecular weight [6] [14]. Fragmentation patterns provide additional structural information, with characteristic loss of the isobutyrate moiety and formation of benzodioxole-containing fragments [6]. The mass spectrum also shows significant fragment ions at various mass-to-charge ratios, including peaks at 43, 51, 77, and other characteristic values [6].

Table 3: Spectroscopic Characterization Methods

Spectroscopic MethodKey InformationDatabase/Source
¹³C NMRCDCl₃ solvent, 99% purity sample usedSpectraBase (Sigma-Aldrich)
¹H NMRAvailable in literature databasesChemical databases
IR SpectroscopyATR-IR technique, characteristic bands identifiedSpectraBase (Aldrich)
Mass SpectrometryMolecular ion peak at m/z 222, fragmentation patterns availableChemicalBook
UV SpectroscopyElectronic transitions characterizedLiterature reports

Computational Chemistry Insights

Computational chemistry investigations have provided valuable insights into the electronic structure and conformational behavior of piperonyl isobutyrate [19] [20] [21]. Density functional theory calculations have been employed to optimize the molecular geometry and predict various physicochemical properties [20] [21]. These studies reveal that the compound adopts multiple conformational states, with the most stable configurations determined by the balance between steric interactions and electronic effects [20].

Quantum chemical calculations have elucidated the electronic properties of the molecule, including highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [20] [21]. The benzodioxole moiety contributes significantly to the frontier molecular orbital characteristics, influencing the compound's reactivity patterns [19] [21]. Time-dependent density functional theory calculations have provided insights into the electronic transition energies and optical properties [21].

Molecular dynamics simulations have explored the conformational flexibility of piperonyl isobutyrate in various environments [17]. These studies indicate that the isobutyrate side chain exhibits considerable rotational freedom around the ester bond, while the benzodioxole ring system remains relatively rigid [17]. The calculations predict favorable interactions with specific solvent systems, consistent with experimental solubility observations [17].

Computational prediction of thermodynamic properties has yielded estimates for heat of formation, entropy, and heat capacity values [20]. These theoretical predictions complement experimental measurements and provide a foundation for understanding the compound's thermal behavior [20]. The calculations also suggest optimal conditions for synthesis and handling based on energetic considerations [20].

Table 4: Solubility Profile of Piperonyl Isobutyrate

Solvent/MediumSolubilityNotes
WaterInsolubleLimited water solubility
EthanolMiscible at room temperatureComplete miscibility
Organic solventsSolubleGood compatibility
OilsSolubleCompatible with oil phases
ChloroformSparingly solubleLimited solubility
MethanolSlightly solubleRestricted solubility
DEP (Diethyl phthalate)Well solubleHigh compatibility
IAA (Isoamyl acetate)Well solubleHigh compatibility
BB (Benzyl benzoate)Well solubleHigh compatibility

Physical Description

colourless oily liquid with a mild, fruity, berry-like odou

XLogP3

2.7

Density

1.154-1.160

UNII

Y8HBR1ACYA

GHS Hazard Statements

Aggregated GHS information provided by 1398 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5461-08-5

Wikipedia

Piperonyl isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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